molecular formula C6H4BrN3 B1526888 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1126824-74-5

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1526888
CAS RN: 1126824-74-5
M. Wt: 198.02 g/mol
InChI Key: VGXAZVRSJKLGGG-UHFFFAOYSA-N
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Description

“8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound that is part of the triazolopyridine family . It is a pale yellow solid .


Synthesis Analysis

The synthesis of “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” has been reported in the literature . The yield of the synthesis was reported to be 92% .


Molecular Structure Analysis

The molecular structure of “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” has been studied using various techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” have been studied . The compound has been found to participate in various chemical reactions.


Physical And Chemical Properties Analysis

“8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” is a pale yellow solid with a melting point of 188-189°C . Its molecular weight is 198.02 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine: is a valuable intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The presence of nitrogen atoms within the heterocycle makes these compounds particularly interesting for their biological activities . This compound can be used to create diverse structures that are foundational in developing new drugs and treatments.

Catalyst-Free Synthesis Methods

Recent advancements have enabled the catalyst-free synthesis of triazolopyridines, which is an eco-friendly and cost-effective method. The use of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine in microwave-mediated, catalyst-free synthesis demonstrates broad substrate scope and good functional group tolerance, making it a versatile reagent in organic synthesis .

Biological Activity

The triazolopyridine core structure is known to exhibit a wide range of biological activities8-Bromo-[1,2,4]triazolo[4,3-a]pyridine derivatives have been studied for their potential as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are important targets in drug discovery for treating various diseases .

Cardiovascular and Diabetes Treatment

Compounds derived from 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine have been utilized in the treatment of cardiovascular disorders and type 2 diabetes. Their ability to modulate biological pathways relevant to these diseases makes them significant in the search for new therapeutic agents .

Material Science Applications

Beyond its medicinal applications, 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine also finds use in material sciences. Its derivatives can be used to develop new materials with unique properties, potentially useful in various industrial applications .

Antibacterial and Antifungal Properties

The structural motif of triazolopyridines, including those derived from 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine , has shown promising antibacterial and antifungal properties. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Future Directions

The future directions of research on “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications .

properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXAZVRSJKLGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712433
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine

CAS RN

1126824-74-5
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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